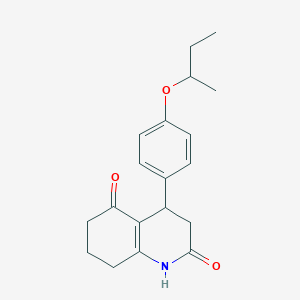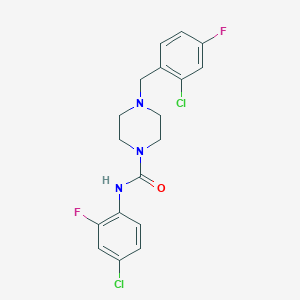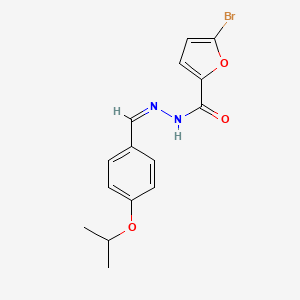
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a quinolone-based molecule that has been studied for its various pharmacological properties.
科学的研究の応用
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an antitumor agent. In addition, it has been found to inhibit the replication of certain viruses, such as hepatitis C virus.
実験室実験の利点と制限
One of the advantages of using 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its relatively simple synthesis method. However, its low yield may limit its use in large-scale experiments. Another limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and potential neuroprotective effects. Another area of interest is its potential as an antiviral agent. Studies are needed to determine its efficacy against a wider range of viruses and to investigate its potential as a treatment for viral infections. Additionally, further studies are needed to optimize its synthesis method and improve its yield for use in large-scale experiments.
特性
IUPAC Name |
4-(4-butan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-12(2)23-14-9-7-13(8-10-14)15-11-18(22)20-16-5-4-6-17(21)19(15)16/h7-10,12,15H,3-6,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNNAUUEXMBMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(butan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide](/img/structure/B4793934.png)


![N-(2,6-diethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4793961.png)

![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)
![4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4793991.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4793999.png)


![8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)